2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide
Description
This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 2-methylphenyl substituent at position 3 and an N-[3-(propan-2-yl)phenyl]acetamide group linked via a sulfanyl bridge at position 2. Its structure combines a bicyclic thienopyrimidine core with substituted aromatic moieties, which are critical for modulating physicochemical and pharmacological properties. The synthesis likely involves coupling a thienopyrimidinone intermediate with a chloroacetamide derivative under basic conditions (e.g., anhydrous K₂CO₃ in acetone), as seen in analogous procedures for related compounds .
Properties
IUPAC Name |
2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-15(2)17-8-6-9-18(13-17)25-21(28)14-31-24-26-19-11-12-30-22(19)23(29)27(24)20-10-5-4-7-16(20)3/h4-13,15H,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCVXZUTNIHGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations in the Thienopyrimidinone Core
- 6-Ethyl-4-oxo-3-phenyl derivative (): The compound 2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (CAS 378775-68-9) replaces the 2-methylphenyl group with a phenyl ring and introduces a 6-ethyl substituent. The 4-nitrophenyl acetamide moiety confers strong electron-withdrawing properties, which may enhance reactivity in nucleophilic environments compared to the 3-isopropylphenyl group in the target compound .
- 5-Methylfuran-2-yl and Allyl-substituted derivative (): The compound 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide (CAS 379236-68-7) features a 5-methylfuran substituent and an allyl group at position 3. This contrasts with the target compound’s 2-methylphenyl and isopropylphenyl groups, which prioritize lipophilicity .
Acetamide Group Modifications
- Dichlorophenyl-substituted Acetamide (): 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (C₁₃H₁₁Cl₂N₃O₂S) replaces the thienopyrimidinone core with a simpler dihydropyrimidinone structure. The 2,3-dichlorophenyl group increases molecular weight (344.21 g/mol) and introduces halogen-dependent bioactivity, such as enhanced antimicrobial or kinase inhibitory effects, compared to the target compound’s isopropylphenyl group .
Spectroscopic and Analytical Data
NMR and IR Signatures
- Target Compound (Hypothesized): Expected IR peaks: ~1660 cm⁻¹ (C=O stretch), ~2200 cm⁻¹ (absent, distinguishing it from cyanoacetamide derivatives in ). The isopropyl group would show δ 1.2–1.4 ppm (CH₃) and δ 2.8–3.1 ppm (CH) in ¹H-NMR.
- 4-Methylphenyl Hydrazinylidene Derivative () :
IR: 2214 cm⁻¹ (C≡N), 1664 cm⁻¹ (C=O). ¹H-NMR: δ 2.30 (CH₃), 7.20–7.92 (aromatic protons) . - Dichlorophenyl Acetamide () :
¹H-NMR: δ 7.82 (d, J=8.2 Hz, H-4′), 2.19 (s, CH₃), 4.12 (s, SCH₂) .
Mass Spectrometry
- Target Compound :
Predicted molecular ion [M+H]+ ~480–500 g/mol (exact mass depends on substituents). - Dichlorophenyl Acetamide () : Observed [M+H]+: 344.21 .
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